N-(4-methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antioxidant Properties
N-(4-methoxybenzyl)-related compounds have demonstrated potential as natural antioxidants. For example, certain bromophenols isolated from marine red algae exhibited significant scavenging activity against radicals, hinting at their potential use in food or pharmaceuticals as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Antagonistic Properties
Another study synthesized a compound, AC90179, which is a selective competitive 5-HT2A antagonist. Though it did not show potential as a PET ligand for imaging 5-HT2A receptors, its synthesis and evaluation provided insights into the properties of such compounds (Prabhakaran et al., 2006).
Enzyme Inhibitory Activities
Synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide analogues showed inhibition potential against various enzymes, including carbonic anhydrase and acetylcholinesterase, suggesting potential applications in therapeutic contexts (Virk et al., 2018).
Antinociceptive Activity
A study on N-(4-methoxybenzyl)-related compounds showed antinociceptive activity, indicating their potential use in pain management therapies (Doğruer, Şahin, Ünlü, & Ito, 2000).
Patents and Pharmaceutical Applications
Pyridazino(4,5-b)indole-1-acetamide compounds, including those related to N-(4-methoxybenzyl), have been patented for various activities, such as cardiac and neuroprotective applications, illustrating their significance in pharmaceutical research (Habernickel, 2002).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-3-7-17(8-4-15)19-11-12-21(26)24(23-19)14-20(25)22-13-16-5-9-18(27-2)10-6-16/h3-12H,13-14H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSPMWVYBBISJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.